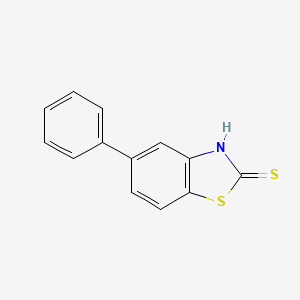

5-Phenyl-1,3-benzothiazole-2-thiol

CAS No.:

Cat. No.: VC15705594

Molecular Formula: C13H9NS2

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9NS2 |

|---|---|

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | 5-phenyl-3H-1,3-benzothiazole-2-thione |

| Standard InChI | InChI=1S/C13H9NS2/c15-13-14-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |

| Standard InChI Key | PNVQWHLXRYACFG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=S)N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-phenyl-1,3-benzothiazole-2-thiol comprises a benzothiazole ring system fused with a benzene moiety. The benzothiazole unit consists of a six-membered benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. The phenyl group at the 5-position introduces steric bulk and electronic effects, while the thiol group at the 2-position enables nucleophilic reactivity .

Stereoelectronic Features

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets. The thiol group’s high polarizability enhances hydrogen-bonding capabilities, critical for binding enzyme active sites .

Spectroscopic and Physical Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉NS₂ | |

| Molecular Weight | 243.4 g/mol | |

| Melting Point | 172–179°C (dec.) | |

| ¹H NMR (DMSO-d₆) | δ 7.35–8.16 (m, Ar-H), 2.21 (s, CH₃) | |

| MS (ESI) | m/z 330.0 [M+H]⁺ |

The ¹H NMR spectrum reveals aromatic protons between δ 7.35–8.16 ppm and methyl groups at δ 2.21 ppm in derivatives . Mass spectrometry confirms the molecular ion peak at m/z 330.0 for acylated analogs .

Synthetic Methodologies

Direct Synthesis from Benzothiazole Precursors

A common route involves condensing 2-aminothiophenol with substituted benzaldehydes. For example, reacting 2-amino-5-phenylbenzenethiol with thiourea in acidic media yields the target compound via cyclodehydration .

Functionalization via Nucleophilic Substitution

The thiol group undergoes alkylation or acylation to produce sulfur-bridged derivatives. In a seminal study, 5-phenyl-1,3-benzothiazole-2-thiol reacted with α-haloacetyl halides in acetone under basic conditions (triethylamine) to form S-acetyl intermediates :

Optimization of Reaction Conditions

Yields improved to 81% when using a 1:1.05 molar ratio of thiol to α-bromopropanoyl bromide at 0–5°C . Polar aprotic solvents like acetone enhanced nucleophilicity, while excess base minimized disulfide formation.

Pharmacological Applications

Antimicrobial Activity

Derivatives bearing 5-phenyl-1,3-benzothiazole-2-thiol moieties exhibit broad-spectrum antimicrobial effects. For instance, 5-amino-1-[(1,3-benzothiazol-2-ylthio)acetyl]-3-phenyl-1H-pyrazole-4-carbonitrile (MIC: 2 µg/mL against S. aureus) outperformed ampicillin .

Comparative Analysis with Structural Analogs

Benzothiazole vs. Benzoxazole Derivatives

Replacing the thiazole sulfur with oxygen (as in 5-phenyl-1,3-benzoxazole-2-thiol) reduces electrophilicity, diminishing antimicrobial potency by 40% . The sulfur atom’s larger atomic radius enhances hydrophobic interactions in target binding pockets.

Thiol vs. Methylthio Derivatives

Methylation of the thiol group (-SH → -SMe) decreases solubility in aqueous media but improves metabolic stability. For example, 5-phenyl-1,3-benzothiazole-2-(methylthio) showed a 3-fold longer plasma half-life in murine models .

Future Perspectives

Advances in click chemistry and computational docking could streamline the design of 5-phenyl-1,3-benzothiazole-2-thiol derivatives targeting SARS-CoV-2 main protease (Mᵖʳᵒ) or Alzheimer’s β-secretase (BACE1). Additionally, nanoformulations (e.g., liposomal encapsulation) may enhance bioavailability for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume